Methyl (3S,6R)-6-methyl-3-piperidinecarboxylate L-tartaric acid salt

Chiral resolution Stereochemical purity Pharmaceutical intermediate

This (3S,6R)-configured methyl ester, supplied as the L-tartrate salt, ensures consistent solubility and solid-state handling properties critical for reproducible synthetic routes. Unlike generic racemic mixtures or hydrochloride salts, the defined stereochemistry and counterion choice eliminate purification bottlenecks and stereochemical ambiguity. With batch-specific QC documentation (NMR, HPLC, GC) and ≥98% purity, this intermediate is purpose-built for medicinal chemistry programs requiring stereochemical fidelity and quality assurance. Procure the exact enantiomer—avoid costly rework.

Molecular Formula C12H21NO8
Molecular Weight 307.30 g/mol
Cat. No. B2382658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3S,6R)-6-methyl-3-piperidinecarboxylate L-tartaric acid salt
Molecular FormulaC12H21NO8
Molecular Weight307.30 g/mol
Structural Identifiers
InChIInChI=1S/C8H15NO2.C4H6O6/c1-6-3-4-7(5-9-6)8(10)11-2;5-1(3(7)8)2(6)4(9)10/h6-7,9H,3-5H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,7+;1-,2-/m11/s1
InChIKeyYLXOMGUERJJTAW-SIDHLQFJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate (CAS 1227911-35-4): Key Identifiers and In-Class Positioning


(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate (CAS 1227911-35-4) is a chiral piperidine derivative formulated as the (2R,3R)-2,3-dihydroxysuccinate (L-tartrate) salt. The compound features a piperidine ring with a methyl substituent at the 6-position and a methyl ester at the 3-position, with defined (3S,6R) stereochemistry [1]. Its primary utility lies in serving as a pharmaceutical intermediate, a role corroborated by multiple vendor technical datasheets [2][3]. The commercial availability of this compound is documented through established chemical suppliers, with reported purities typically ranging from 95% to 98% [4].

Why (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate Cannot Be Substituted by In-Class Analogs


Generic substitution among 6-methylpiperidine-3-carboxylate derivatives fails due to three critical physicochemical and stereochemical variables that directly impact synthetic utility and downstream product quality. First, the absolute stereochemistry at positions 3 and 6 of the piperidine ring creates distinct spatial arrangements that influence reactivity and potential biological target interactions [1]. Second, the choice of counterion—whether free base, hydrochloride salt, or tartrate salt—governs solubility profile and solid-state stability, with the (2R,3R)-2,3-dihydroxysuccinate form exhibiting distinct handling properties relative to alternative salt forms . Third, the documented purity range (95-98%) represents a critical procurement specification; lower-purity batches or undefined stereoisomer mixtures would require additional purification steps, increasing total workflow cost .

Quantitative Comparative Evidence for (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate Selection


Enantiomeric Purity: (3S,6R)-Configured Tartrate vs. Racemic Free Base

The target compound is supplied as a defined (3S,6R)-stereoisomer tartrate salt (CAS 1227911-35-4) rather than the undefined racemic mixture or alternative stereoisomers. The (3R,6S)-enantiomeric counterpart exists as a separately cataloged compound with distinct CAS registry 2070009-48-0 and MDL MFCD22665874, confirming that these stereoisomers are commercially differentiated and not interchangeable . The racemic or stereochemically undefined methyl 6-methylpiperidine-3-carboxylate is available under separate CAS identifiers (e.g., 908245-03-4, 1009376-87-7), indicating that procurement of the defined (3S,6R)-configured material represents a deliberate stereochemical selection .

Chiral resolution Stereochemical purity Pharmaceutical intermediate

Salt Form Selection: Tartrate Salt vs. Hydrochloride Salt vs. Free Base

The target compound is formulated as the (2R,3R)-2,3-dihydroxysuccinate (L-tartrate) salt with molecular formula C12H21NO8 and molecular weight 307.30 g/mol . In contrast, the hydrochloride salt form (CAS 1951445-14-9, molecular formula C8H16ClNO2, MW 193.67) and the free base (C8H15NO2, MW 157.21) represent alternative formulations with distinct physicochemical profiles [1]. The tartrate salt provides a solid crystalline form suitable for handling, while the free base exists as a liquid or low-melting solid requiring different storage conditions .

Salt screening Solid-state properties Formulation development

Commercial Purity Benchmarking: Target Compound vs. Enantiomeric Counterpart

Commercial specifications indicate that the (3S,6R)-configured tartrate salt (target compound) is available at 98% purity from multiple suppliers [1]. In contrast, the (3R,6S)-enantiomeric counterpart is commercially offered at a lower standard purity of 95% . This 3% absolute purity differential may translate to reduced downstream purification burden when selecting the higher-purity (3S,6R) material.

Purity specification Quality control Procurement criteria

Structural Analog Comparative Analysis: 6-Methylpiperidine-3-carboxylate Derivatives

The target compound belongs to a broader class of 6-methylpiperidine-3-carboxylate derivatives that includes several structurally related but functionally distinct analogs: (3R,6R)-methyl 6-methylpiperidine-3-carboxylate (CAS 1009376-87-7), (3S,6S)-methyl 6-methylpiperidine-3-carboxylate hydrochloride (CAS not specified), and methyl 1-methylnipecotate (CAS 1690-72-8) [1]. Each analog differs in stereochemistry and/or N-substitution pattern, and commercial literature confirms that these compounds are not interchangeable due to divergent synthetic utility and target applications [2].

Piperidine derivatives Building blocks Medicinal chemistry

Chiral Piperidine Intermediates: N-Methylnipecotate Analogs and GABA Uptake Inhibition Context

The target compound is structurally related to nipecotic acid derivatives that have been investigated as γ-aminobutyric acid (GABA) uptake inhibitors. Literature indicates that N-methylnipecotic acid and N-methylnipecotate derivatives have demonstrated activity as GABA uptake inhibitors in mini-slice assays [1]. While the target compound (which lacks N-methyl substitution and bears a 6-methyl group) has not been directly evaluated in such assays, its structural proximity to this pharmacologically relevant scaffold positions it as a potential precursor or comparative tool compound for neurological research applications [2]. The defined (3S,6R) stereochemistry of the target compound distinguishes it from the N-methylated analogs (e.g., methyl N-methylnipecotate, CAS 1690-72-8), which possess distinct conformational and electronic properties [3].

GABA uptake inhibition Nipecotic acid derivatives Neurological research

Validated Application Scenarios for (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate Based on Differential Evidence


Stereochemically Defined Building Block for Chiral Pharmaceutical Intermediates

The target compound serves as a stereochemically defined building block for the synthesis of chiral pharmaceutical intermediates, as documented in multiple vendor technical datasheets [1][2]. The defined (3S,6R) stereochemistry and commercial availability at 98% purity make it suitable for synthetic routes where stereochemical fidelity is required. The tartrate salt form provides solid-state handling advantages relative to the free base for laboratory-scale synthesis.

Stereochemical Reference Standard for Analytical Method Development

Given the availability of the distinct (3R,6S)-enantiomer (CAS 2070009-48-0) as a separately cataloged compound , the (3S,6R)-configured target compound can serve as a stereochemical reference standard for chiral HPLC method development or for establishing enantiomeric purity specifications in quality control workflows.

Comparative Tool Compound for Piperidine-Based Scaffold Optimization

The compound's structural relationship to pharmacologically relevant nipecotic acid derivatives [3] positions it as a potential comparative tool for medicinal chemistry programs investigating piperidine-based scaffolds. The defined stereochemistry enables assessment of stereochemical effects on target engagement or synthetic outcomes, distinguishing it from racemic or stereochemically undefined alternatives.

Research-Grade Intermediate Requiring Documented Purity and Traceability

The compound is available from multiple suppliers with documented purity specifications (95-98%) and batch-specific quality control documentation including NMR, HPLC, and GC analyses . This documentation supports procurement decisions in regulated research environments where traceable quality assurance is required.

Quote Request

Request a Quote for Methyl (3S,6R)-6-methyl-3-piperidinecarboxylate L-tartaric acid salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.